(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methyl-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically starts with the appropriate phenyl-substituted precursor, which undergoes a series of steps including amination and hydroxylation to introduce the amino and hydroxy groups, respectively. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals and other biologically active compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein synthesis. Its amino acid structure makes it a valuable tool for investigating metabolic pathways and protein folding mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
- Other amino acids with similar structures
Uniqueness: What sets (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy groups on the same carbon atom. This unique arrangement allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Biological Activity
(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.
Chemical Structure and Properties
The compound's structure features an amino acid backbone with a hydroxyl and methyl-substituted phenyl group. This unique configuration contributes to its biological activity.
Target Interactions
Research indicates that this compound may interact with various enzymes and receptors, influencing metabolic pathways. It is suggested that it might engage with isomerases, playing a role in the condensation of trans-2,3-dihydro-3-hydroxyanthranilic acid into phenazine structures, which are significant in microbial metabolism and secondary metabolite production .
Biochemical Pathways
The compound's involvement in biochemical pathways includes:
- Phenazine Ring Formation : Essential for microbial secondary metabolism.
- Antioxidant Activity : Preliminary studies suggest that derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds. For instance, derivatives of 3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid have shown selective cytotoxicity against cancer cell lines while sparing non-cancerous cells. Specifically, compounds demonstrated significant reductions in cell viability in A549 lung cancer cells, indicating their potential as anticancer agents .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging test. Results indicate that certain derivatives possess strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated 36 derivatives of 3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid for their effects on A549 cell viability. The most effective compounds reduced cell viability by up to 50%, showcasing their potential as therapeutic agents against non-small cell lung cancer .
- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals. The study revealed that several derivatives exhibited significant antioxidant activity, suggesting they could be developed into supplements or therapeutic agents to combat oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Structure | Moderate anticancer activity | Similar structure but different substitution pattern |
(2S,3S)-3-Amino-2-hydroxybutanoic acid | Structure | Low antioxidant activity | Shorter carbon chain reduces effectiveness |
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
VLXPFXNUEXUCAP-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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